molecular formula C28H25N5O3 B2621808 N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1030133-44-8

N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2621808
CAS No.: 1030133-44-8
M. Wt: 479.54
InChI Key: JNLNEWAVLVLLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-(3,4-Dimethylphenyl)-2-{7-Methyl-3-[3-(3-Methylphenyl)-1,2,4-Oxadiazol-5-Yl]-4-Oxo-1,4-Dihydro-1,8-Naphthyridin-1-Yl}Acetamide

Structural Classification and IUPAC Nomenclature

The compound belongs to the 1,8-naphthyridine family, a bicyclic heterocyclic system with nitrogen atoms at positions 1 and 8. Its structure integrates three pharmacologically significant components:

  • A 1,8-naphthyridin-4-one core substituted at position 3 with a 1,2,4-oxadiazole ring.
  • A 1,2,4-oxadiazole moiety bearing a 3-methylphenyl group at position 5.
  • An N-(3,4-dimethylphenyl)acetamide side chain at position 2 of the naphthyridine ring.

IUPAC Name Rationalization :

  • The parent structure is 1,4-dihydro-1,8-naphthyridin-4-one, numbered such that the pyridinic nitrogen at position 1 and the distal nitrogen at position 8 define the bicyclic system.
  • Substituents are prioritized as follows:
    • Position 3: 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl group.
    • Position 7: Methyl group.
    • Position 1: Ethyl chain connected to an acetamide group, which is further substituted with a 3,4-dimethylphenyl ring.

Systematic Construction :

  • Core : 7-Methyl-1,4-dihydro-1,8-naphthyridin-4-one.
  • Position 3 Modification : Addition of 5-(3-methylphenyl)-1,2,4-oxadiazole.
  • Position 1 Modification : Attachment of 2-(3,4-dimethylphenylacetamido)ethyl group.

This nomenclature reflects the compound’s hierarchical substitution pattern and aligns with IUPAC rules for heterocyclic systems.

Historical Development of Naphthyridine-Oxadiazole Hybrid Compounds

The fusion of naphthyridine and oxadiazole motifs emerged from efforts to enhance bioactivity through synergistic electronic and steric effects. Key milestones include:

Table 1: Evolution of Naphthyridine-Oxadiazole Hybrids

Year Development Milestone Biological Target
2009 Synthesis of 8-hydroxy-1,6-naphthyridines with 1,3,4-oxadiazoles as HIV integrase inhibitors. Viral DNA integration
2021 1,8-Naphthyridine-oxadiazole conjugates demonstrating antibiotic potentiation. Bacterial topoisomerase IV
2024 Structural optimization of oxadiazole-substituted 1,8-naphthyridines for antimicrobial activity. Gram-positive/-negative pathogens

The incorporation of oxadiazole rings into naphthyridine frameworks originated from their ability to engage in metal coordination (e.g., Mg²⁺, Mn²⁺) critical for enzyme inhibition. Early work by Johns et al. demonstrated that 8-hydroxy-1,6-naphthyridine-oxadiazole hybrids inhibit HIV integrase via a two-metal binding mechanism, achieving nanomolar potency. Subsequent studies revealed that substituting the oxadiazole with aryl groups (e.g., 3-methylphenyl) improved lipophilicity and target affinity, as seen in later derivatives.

Parallel developments in antibacterial research showed that 1,8-naphthyridine-oxadiazole hybrids enhance fluoroquinolone efficacy by modulating topoisomerase binding, even against multidrug-resistant strains. These findings established the scaffold’s versatility, paving the way for derivatives like the subject compound.

Pharmacophoric Significance of Key Substituents

The compound’s bioactivity arises from strategic substitutions that optimize interactions with biological targets:

1,8-Naphthyridin-4-One Core
  • The 4-keto group facilitates hydrogen bonding with enzyme active sites, as observed in topoisomerase II inhibition.
  • The 1,8-nitrogen arrangement enables π-π stacking with aromatic residues in protein binding pockets, enhancing stability.
3-(3-Methylphenyl)-1,2,4-Oxadiazol-5-Yl Group
  • Oxadiazole Ring : Serves as a metal chelator , coordinating divalent cations in enzymatic cofactors (e.g., HIV integrase, bacterial gyrase).
  • 3-Methylphenyl Substituent :
    • Enhances hydrophobic interactions with protein subpockets.
    • The methyl group minimizes metabolic oxidation, improving pharmacokinetic stability.
N-(3,4-Dimethylphenyl)Acetamide Side Chain
  • 3,4-Dimethylphenyl Group :
    • Dual methyl groups increase membrane permeability via lipophilicity.
    • Ortho-substitution prevents free rotation, stabilizing ligand-receptor complexes.
  • Acetamide Linker :
    • Provides structural flexibility for optimal binding geometry.
    • Participates in hydrogen bonding with solvent-exposed residues.

Synergistic Effects :

  • The oxadiazole-naphthyridine combination creates a planar, conjugated system that enhances DNA intercalation potential.
  • Methyl groups at critical positions (C7 of naphthyridine, C3′ of phenyl) balance solubility and target engagement, avoiding excessive hydrophobicity.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O3/c1-16-6-5-7-20(12-16)26-31-28(36-32-26)23-14-33(27-22(25(23)35)11-9-19(4)29-27)15-24(34)30-21-10-8-17(2)18(3)13-21/h5-14H,15H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNEWAVLVLLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Naphthyridine ring synthesis: This can be achieved through condensation reactions involving suitable starting materials.

    Final coupling: The intermediate compounds are coupled under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant anticancer activity. For instance, the oxadiazole moiety has been linked to enhanced cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that compounds similar to N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide show promising results against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has shown that related compounds with similar structural features possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The electron-donating groups present in the structure enhance this activity by improving the interaction with microbial targets .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

  • Electron-Donating Groups : The presence of methyl groups at specific positions on the phenyl rings has been shown to enhance biological activity.
PositionGroup TypeEffect on Activity
4MethylIncreases potency
2BromoDecreases potency

This data suggests that careful manipulation of substituents can lead to compounds with improved therapeutic profiles.

Case Studies

Several case studies highlight the applications of this compound in preclinical settings:

  • Antitumor Activity : A study reported that derivatives similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Efficacy : Another research project demonstrated that compounds with similar structures exhibited antimicrobial potency comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Naphthyridine Cores

  • Compound 67 (N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide): Structural Differences: Replaces the 1,8-naphthyridine core with a [1,5]-naphthyridine and substitutes the oxadiazole with an adamantyl group. Synthesis: Prepared via cyclization of carboxamide intermediates, differing from the 1,3-dipolar cycloaddition used for oxadiazole-containing compounds .

Acetamide Derivatives with Heterocyclic Moieties

  • Compound 6a (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide): Structural Differences: Features a triazole ring instead of oxadiazole and lacks the naphthyridine core. Spectral Data: IR C=O stretch at 1671 cm⁻¹ (vs. ~1680 cm⁻¹ in the target compound), indicating similar electronic environments for the acetamide group .
  • ~4.2) .

Oxadiazole-Containing Analogues

  • N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618426-94-1) :
    • Functional Group Comparison : Replaces oxadiazole with a triazole-thioether group, reducing ring strain and altering hydrogen-bonding capacity .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 6a Compound 67
Molecular Weight (g/mol) ~504 393 422
logP (Predicted) 4.2 3.1 5.0
C=O IR Stretch (cm⁻¹) 1678–1682 1671 1680
Synthetic Method Oxadiazole cyclization CuAAC Carboxamide cyclization

Key Research Findings

  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to triazoles, as oxadiazoles are less prone to enzymatic degradation .
  • Naphthyridine Core: The 1,8-naphthyridine system provides a planar structure conducive to π-π stacking in protein binding pockets, a feature absent in quinoline-based analogues like Compound 67 .

Biological Activity

N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound featuring multiple functional groups that contribute to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound can be described by its IUPAC name and has the following chemical formula:

  • Chemical Formula: C₃₁H₃₃N₃O₄
  • Molecular Weight: 511.62 g/mol

The structure includes a naphthyridine core linked to an oxadiazole moiety and a dimethylphenyl group, which are critical for its biological interactions.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit diverse biological activities. The following sections summarize key findings related to the biological activities of this compound.

1. Anticancer Activity

Compounds with similar structural features have shown promising anticancer properties. For instance:

  • Mechanism: The oxadiazole derivatives have been reported to induce apoptosis in various cancer cell lines through the inhibition of anti-apoptotic proteins like Bcl-2 and activation of caspases .
CompoundIC50 (µM)Cancer Cell Line
Example A5.0HeLa
Example B7.5MCF7
N-(3,4-dimethylphenyl)-2-{...}TBDTBD

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Activity Spectrum: Similar oxadiazole compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Pathogen TypeInhibition Zone (mm)
Gram-positive15
Gram-negative12

3. Anti-inflammatory Effects

Research suggests that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways:

  • Mechanism: Inhibition of COX enzymes has been noted in related compounds, leading to reduced prostaglandin synthesis .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, a series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The study found that certain substitutions on the phenyl ring significantly enhanced cytotoxicity against HeLa cells .

Case Study 2: Antimicrobial Properties

A research article highlighted the antimicrobial activity of oxadiazole derivatives against Mycobacterium tuberculosis. The study showed that modifications in the side chains improved efficacy against resistant strains .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

Methodological Answer: The synthesis of structurally related N-substituted acetamides often involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example, describes a protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent in dichloromethane with triethylamine as a base . To optimize purity:

  • Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) for intermediate purification.
  • Employ recrystallization from solvents like methylene chloride or ethanol for final product isolation .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How should researchers characterize the compound’s structural integrity?

Methodological Answer: Key characterization steps include:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and amide protons (δ 8.0–10.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., using ESI+ mode) .
  • X-ray Crystallography: Resolve conformational differences in asymmetric units, as seen in related acetamide derivatives with dichlorophenyl and pyrazolyl moieties .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s pharmacological potential?

Methodological Answer:

  • Analog Synthesis: Modify substituents on the 1,2,4-oxadiazole ring (e.g., replace 3-methylphenyl with halogenated or electron-withdrawing groups) to assess impact on target binding .
  • Biological Assays: Test analogs in enzyme inhibition assays (e.g., lipoxygenase, DNA methyltransferase) using protocols from and .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with proteins like kinases or receptors .

Q. What strategies resolve contradictions in solubility or bioavailability data?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (DMSO/PEG 400) or formulate as nanoparticles via solvent evaporation .
  • Permeability Assays: Conduct Caco-2 cell monolayer studies to evaluate intestinal absorption .
  • Metabolic Stability: Perform liver microsome assays (e.g., human/rat) to identify metabolic hotspots (e.g., oxidation of methyl groups) .

Q. How can researchers address discrepancies in synthetic yields across laboratories?

Methodological Answer:

  • Reaction Optimization: Screen catalysts (e.g., Pd/C for reductive steps) or solvents (DMF vs. THF) using Design of Experiments (DoE) .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., over-oxidation of oxadiazole rings) .
  • Scale-Up Protocols: Implement flow chemistry for controlled mixing and temperature gradients, reducing batch-to-batch variability .

Data Analysis and Interpretation

Q. How should crystallographic data be interpreted when multiple conformers exist?

Methodological Answer:

  • Asymmetric Unit Analysis: Compare dihedral angles between aromatic rings (e.g., dichlorophenyl vs. naphthyridinyl) to identify dominant conformers .
  • Hydrogen Bonding Networks: Map intermolecular interactions (e.g., N–H⋯O dimers) using software like Mercury .
  • Thermal Motion Analysis: Refine anisotropic displacement parameters to distinguish static disorder from dynamic motion .

Q. What statistical methods are suitable for analyzing biological activity data?

Methodological Answer:

  • Dose-Response Curves: Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • Multivariate Analysis: Apply PCA or PLS-DA to correlate structural features (e.g., logP, polar surface area) with activity .
  • Error Handling: Use Grubbs’ test to identify outliers in replicate assays .

Experimental Design Considerations

Q. How to design a robust in vitro/in vivo correlation (IVIVC) study?

Methodological Answer:

  • In Vitro Release: Use USP dissolution apparatus with simulated physiological media (pH 1.2–7.4) .
  • Pharmacokinetic Profiling: Measure plasma concentrations in rodent models via LC-MS/MS at timed intervals .
  • Deconvolution Analysis: Apply Wagner-Nelson or Loo-Riegelman methods to link dissolution and absorption rates .

Q. What controls are essential in enzyme inhibition assays?

Methodological Answer:

  • Positive Controls: Include known inhibitors (e.g., methotrexate for dihydrofolate reductase) .
  • Negative Controls: Use vehicle-only samples to account for solvent effects.
  • Blank Corrections: Subtract background absorbance (e.g., from NADPH oxidation in reductase assays) .

Conflict Resolution in Published Data

Q. How to reconcile conflicting reports on metabolic pathways?

Methodological Answer:

  • Isotope Labeling: Synthesize deuterated analogs to track metabolic sites via MS/MS fragmentation .
  • Species-Specific Metabolism: Compare microsomal stability across human, rat, and mouse models .
  • Enzyme Phenotyping: Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in incubation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.